molecular formula C16H27N6O5PS B1662275 RP-cAMPS CAS No. 93602-66-5

RP-cAMPS

Cat. No. B1662275
CAS RN: 93602-66-5
M. Wt: 446.5 g/mol
InChI Key: OXIPZMKSNMRTIV-UHFFFAOYSA-N
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Description

RP-cAMPS is an analogue of the natural signal molecule cyclic AMP. In this analogue, one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur . It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinases type I and II .


Molecular Structure Analysis

RP-cAMPS is a cAMP analog where a phosphate oxygen has been exchanged for sulfur, generating a chiral phosphorothioate . The molecular formula of RP-cAMPS is C10H11N5O5PS .


Chemical Reactions Analysis

RP-cAMPS is resistant to hydrolysis by phosphodiesterases . It acts as a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by interacting with cAMP binding sites on the regulatory subunits .


Physical And Chemical Properties Analysis

RP-cAMPS has a molecular weight of 446.5 . It is hygroscopic and tends to form a transparent film on the bottom of the tube . It is also noted that RP-cAMPS has sufficient stability at room temperature .

Scientific Research Applications

Application in Endocrinology

  • Scientific Field : Endocrinology .
  • Summary of the Application : RP-cAMPS is used to study the cAMP dependence of first-phase glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells .
  • Methods of Application : In dynamic perifusion assays of human or rat islets, a step-wise increase of glucose concentration leads to biphasic insulin secretion . A novel highly membrane permeable para-acetoxybenzyl (pAB) ester prodrug that is a bioactivatable derivative of the cAMP antagonist adenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer (Rp-cAMPS) is used .
  • Results or Outcomes : The first-phase kinetic component of GSIS is cAMP-dependent, as revealed through the use of the prodrug . Under these conditions, Rp-8-Br-cAMPS-pAB inhibits first-phase GSIS by up to 80%. Surprisingly, second-phase GSIS is inhibited to a much smaller extent (≤20%) .

Application in Neuroscience

  • Scientific Field : Neuroscience .
  • Summary of the Application : RP-cAMPS is used to study the role of the cAMP pathway in early long-term potentiation (LTP) at the Schaffer collateral synapses on CA1 hippocampal pyramidal cells .
  • Methods of Application : Bath application of the PKA inhibitor H89 suppressed the early LTP induced by a single tetanus . Similarly, the LTP induced by a pairing protocol was decreased by postsynaptic intracellular perfusion of the peptide PKA inhibitor PKI (6–22) amide .
  • Results or Outcomes : The decrease of LTP produced by these inhibitors was evident immediately after induction . These results indicate that PKA is important in early LTP, that its locus of action is postsynaptic, and that it does not act merely by enhancing the depolarization required for LTP induction .

Application in Cellular/Molecular Neuroscience

  • Scientific Field : Cellular/Molecular Neuroscience .
  • Summary of the Application : RP-cAMPS is used to study the role of the cAMP pathway in early Long-Term Potentiation (LTP) at the Schaffer collateral synapses on CA1 hippocampal pyramidal cells .
  • Methods of Application : Bath application of the PKA inhibitor H89 suppressed the early LTP induced by a single tetanus. Similarly, the LTP induced by a pairing protocol was decreased by postsynaptic intracellular perfusion of the peptide PKA inhibitor PKI (6–22) amide .
  • Results or Outcomes : The decrease of LTP produced by these inhibitors was evident immediately after induction. These results indicate that PKA is important in early LTP, that its locus of action is postsynaptic, and that it does not act merely by enhancing the depolarization required for LTP induction .

Application in Cyclic Nucleotide Research

  • Scientific Field : Cyclic Nucleotide Research .
  • Summary of the Application : RP-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP (IC 50 =4.9 µM). Its cell permeability and complete resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling .
  • Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .
  • Results or Outcomes : RP-cAMPS is significantly more lipophilic as compared to cAMP and thus has unique properties that make it a valuable tool for studying cAMP-dependent signaling .

Application in Stem Cell Research

  • Scientific Field : Stem Cell Research .
  • Summary of the Application : RP-cAMPS is a potent, competitive cAMP-induced activation of cAMP-dependent PKA I and II (K i s of 12.5 µM and 4.5 µM, respectively) antagonist . It is used in stem cell research to study the role of cAMP in stem cell differentiation and proliferation .
  • Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .
  • Results or Outcomes : RP-cAMPS is resistant to hydrolysis by phosphodiesterases . This property makes it a valuable tool for studying cAMP-dependent signaling in living cells .

Application in Cyclic Nucleotide Research

  • Scientific Field : Cyclic Nucleotide Research .
  • Summary of the Application : RP-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP (IC 50 =4.9 µM) . Its cell permeability and complete resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling .
  • Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .
  • Results or Outcomes : RP-cAMPS is significantly more lipophilic as compared to cAMP and thus has unique properties that make it a valuable tool for studying cAMP-dependent signaling .

properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPZMKSNMRTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992430
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RP-cAMPS

CAS RN

71774-13-5
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,000
Citations
WRG Dostmann - FEBS letters, 1995 - Wiley Online Library
(R P )‐cAMPS is known to inhibit competitively the cAMP‐induced activation of cAMP‐dependent protein kinase (PKA). The molecular nature of this inhibition, however, is unknown. By …
Number of citations: 86 febs.onlinelibrary.wiley.com
BT Gjertsen, G Mellgren, A Otten, E Maronde… - Journal of Biological …, 1995 - ASBMB
Novel (Rp)-cAMPS analogs differed widely in ability to antagonize cAMP activation of pure cAMP-dependent protein kinase I and II and to antagonize actions of cAMP on gene …
Number of citations: 265 www.jbc.org
WRG Dostmann, SS Taylor - Biochemistry, 1991 - ACS Publications
Department of Chemistry, University of California, San Diego, 9500 Gilman Drive, LaJolla, California 92093-0654 Received March 29, 1991; Revised Manuscript Received June 20, …
Number of citations: 114 pubs.acs.org
RJ Beninger, PL Nakonechny, I Savina - Psychopharmacology, 2003 - Springer
… Doses of Rp-cAMPS that blocked CPP did not block the locomotor stimulatory effect of … 0 or 2.5 ng Rp-cAMPS+amph; 2) one cannula in NAc and 25.0 or 250.0 ng Rp-cAMPS+amph; 3) …
Number of citations: 49 link.springer.com
F Schwede, OG Chepurny, M Kaufholz… - Molecular …, 2015 - academic.oup.com
… Rp-cAMPS can be introduced into cells by patch clamp dialysis (2, 3) or by plasma membrane permeabilization (4, 5). However, Rp-cAMPS … moiety of Rp-cAMPS reduces its lipophilicity …
Number of citations: 38 academic.oup.com
GS Anand, S Krishnamurthy, T Bishnoi… - Molecular & Cellular …, 2010 - ASBMB
We took a discovery approach to explore the actions of cAMP and two of its analogs, one a cAMP mimic ((S p )-adenosine cyclic 3′:5′-monophosphorothioate ((S p )-cAMPS)) and the …
Number of citations: 35 www.mcponline.org
D Bell, BJ McDermott - Journal of molecular and cellular cardiology, 1994 - Elsevier
… the contractile response to calcium ion (7 mM) was not inhibited by RpcAMPS in the present study. Rp-cAMPS competes with cyclic AMP for its binding sites on cyclic AMPdependent …
Number of citations: 35 www.sciencedirect.com
PM Lalley, O Pierrefiche, AM Bischoff… - Journal of …, 1997 - journals.physiology.org
Lalley, Peter M., Olivier Pierrefiche, Anne M. Bischoff, and Diethelm W. Richter. cAMP-dependent protein kinase modulates expiratory neurons in vivo. J. Neurophysiol. 77: 1119–1131, …
Number of citations: 54 journals.physiology.org
IF Musgrave, HG Genieser, E Maronde, R Seifert - FEBS letters, 1993 - Wiley Online Library
… separate batches of Rp-CAMPS (lots 12 and 13). We suspected that either Rp-CAMPS was acting as a weak adenosine receptor agonist, or that the Rp-CAMPS preparation contained …
Number of citations: 7 febs.onlinelibrary.wiley.com
T Haug, JF Storm - Journal of Neurophysiology, 2000 - journals.physiology.org
… To assess the effect of Rp-cAMPS on the amplitude ofI sAHP under basal conditions, we also compared I sAHP in cells with and without Rp-cAMPS in the pipette, measured after 15 min …
Number of citations: 126 journals.physiology.org

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